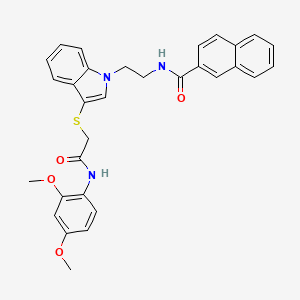

![molecular formula C20H23N3O4 B2682725 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide CAS No. 954241-89-5](/img/structure/B2682725.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

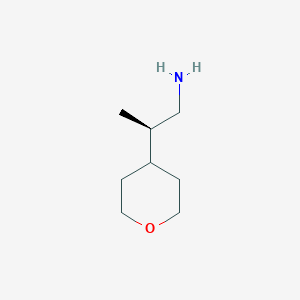

The compound contains a benzodioxole group, which is a type of aromatic ether. It also contains a dimethylamino group attached to a phenyl group, and these are connected by a propyl chain to an oxalamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, FTIR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction .Aplicaciones Científicas De Investigación

Antitumor Activity

The compound has demonstrated promising antitumor activity, particularly in glucose-starved tumor cells. Glucose levels within solid tumors are often lower than in normal surrounding tissue due to increased glucose uptake by tumor cells and reduced nutrient supply from defective vasculature. Under glucose starvation, tumor cells reprogram their metabolism to adapt to low glucose conditions. Compound 6, an amuvatinib derivative, selectively kills tumor cells experiencing glucose starvation. It inhibits mitochondrial membrane potential, highlighting its dependence on mitochondria in glucose-starved cells .

Medicinal Chemistry

The compound’s structure includes a benzodioxole ring and a thienopyrimidine moiety. Medicinal chemists study its interactions with cellular targets, exploring its binding affinity and potential mechanisms of action. Understanding its structure-activity relationship can guide further drug development .

Synthetic Lethality

Synthetic lethality refers to exploiting genetic vulnerabilities in cancer cells. Compound 6 may exhibit synthetic lethality by selectively targeting tumor cells dependent on mitochondria during glucose starvation. Researchers investigate whether it synergizes with other drugs or pathways to enhance antitumor effects .

Mechanistic Target of Rapamycin (mTOR) Pathway

The mTOR pathway plays a crucial role in cell growth, metabolism, and survival. Compound 6’s effects on mTOR signaling warrant investigation. Does it modulate mTOR activity directly or indirectly? Understanding this could reveal novel therapeutic strategies .

Histone Deacetylase (HDAC) Inhibition

The compound’s intermediates have been used for constructing trithiocarbonates as HDAC inhibitors. HDACs regulate gene expression, and inhibiting them can impact cancer cell growth and survival. Further exploration of this aspect is essential .

Other Potential Applications

While the existing literature primarily focuses on antitumor properties, researchers should explore other potential applications. These might include anti-inflammatory effects, neuroprotective properties, or interactions with specific cellular pathways .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-23(2)16-8-5-14(6-9-16)4-3-11-21-19(24)20(25)22-15-7-10-17-18(12-15)27-13-26-17/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIBCFILQGXWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide](/img/structure/B2682645.png)

![5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one](/img/structure/B2682646.png)

![5-[5-(3-Cyclobutyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)-1,2,4-oxadiazol-3-yl]-N-methyl-N-prop-2-ynylpyrazin-2-amine](/img/structure/B2682649.png)

![(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682655.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one](/img/structure/B2682656.png)

![[5-Amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2682657.png)

![4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2682661.png)

![5-Methyl-3-(2-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-4-carboxamide](/img/structure/B2682663.png)